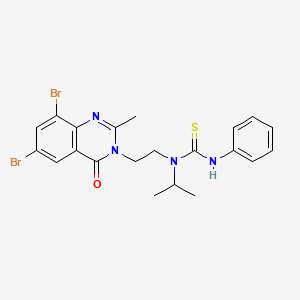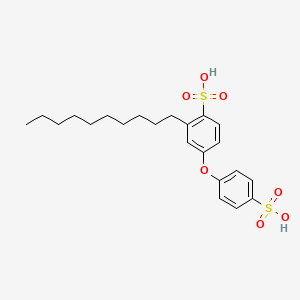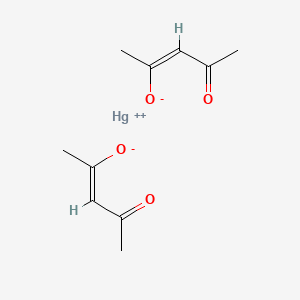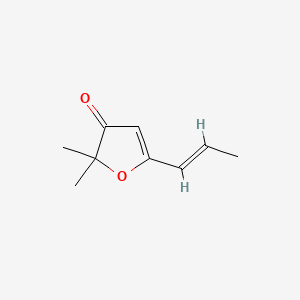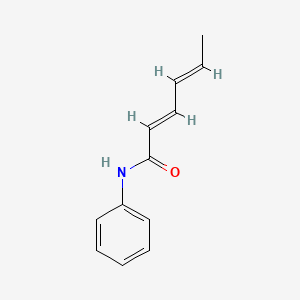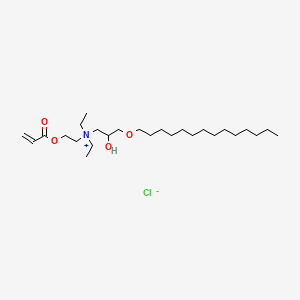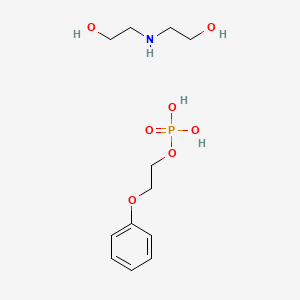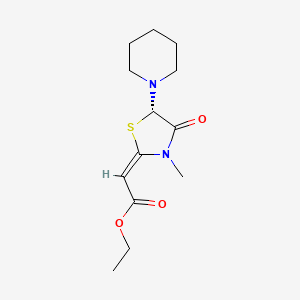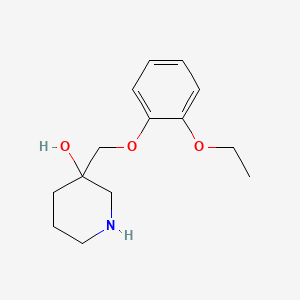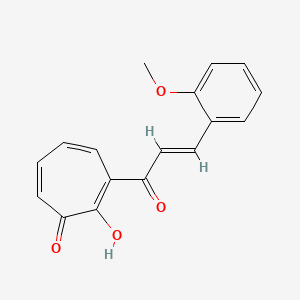
2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is a complex organic compound with a unique structure that combines a hydroxy group, a methoxyphenyl group, and a cycloheptatrienone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one typically involves multiple steps, starting with the preparation of the cycloheptatrienone ring. This can be achieved through a series of cyclization reactions. The methoxyphenyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the addition of the hydroxy group through a hydroxylation reaction. The final step involves the formation of the acrylate moiety through a Knoevenagel condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.
化学反応の分析
Types of Reactions
2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The acrylate moiety can be reduced to form an alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of 2-keto-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one.
Reduction: Formation of 2-hydroxy-3-(3-(2-methoxyphenyl)propyl)-2,4,6-cycloheptatrien-1-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-phenoxypropyl acrylate: Similar structure but lacks the cycloheptatrienone ring.
2-Hydroxy-3-(2-methoxyphenoxy)propyl carbamate: Contains a carbamate group instead of the acrylate moiety.
Uniqueness
2-Hydroxy-3-(3-(2-methoxyphenyl)acryloyl)-2,4,6-cycloheptatrien-1-one is unique due to the presence of the cycloheptatrienone ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
1400475-07-1 |
|---|---|
分子式 |
C17H14O4 |
分子量 |
282.29 g/mol |
IUPAC名 |
2-hydroxy-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C17H14O4/c1-21-16-9-5-2-6-12(16)10-11-14(18)13-7-3-4-8-15(19)17(13)20/h2-11H,1H3,(H,19,20)/b11-10+ |
InChIキー |
KDSKWCHQBAORCF-ZHACJKMWSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=C(C(=O)C=CC=C2)O |
正規SMILES |
COC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


